molecular formula C13H15FN2O B8111583 2-(4-Fluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one

2-(4-Fluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one

Katalognummer: B8111583
Molekulargewicht: 234.27 g/mol
InChI-Schlüssel: SCKCIDDVRNYOAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Fluorophenyl)-2,7-diazaspiro[44]nonan-3-one is a spirocyclic compound characterized by a unique structure that includes a fluorophenyl group and a diazaspiro nonane core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile imines with arylidenethiohydantoins. This reaction is carried out under controlled conditions, often involving hydrazonyl chlorides as precursors to generate nitrile imines in situ .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions typically involve reagents like chlorine, bromine, and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Fluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Fluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets. The fluorophenyl group and the diazaspiro nonane core play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceuticals.

Biologische Aktivität

2-(4-Fluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure characterized by a diazaspiro framework and a fluorophenyl substituent. This unique configuration contributes to its rigidity and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate various cellular processes:

  • Inhibition of Osteoclast Activity : Research indicates that derivatives of diazaspiro compounds can inhibit osteoclast activities, which are crucial for bone resorption. This inhibition can prevent pathological bone loss without affecting bone formation, making these compounds promising candidates for osteoporosis treatment .
  • Interaction with GABA-A Receptors : Similar compounds have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, suggesting that this compound may also exhibit neuroactive properties by enhancing GABAergic transmission .

In Vitro Studies

A study published in the Journal of Medicinal Chemistry demonstrated that compounds related to this compound effectively inhibited human DOCK5 activity, which plays a role in osteoclast function. The study reported IC50 values indicating significant inhibition at low concentrations .

CompoundIC50 (µM)Biological Target
E1970.5Human DOCK5
E2020.8Mouse Osteoclasts

In Vivo Studies

In preclinical models involving ovariectomized mice, treatment with E197 (a derivative) showed a marked reduction in bone loss while maintaining normal bone formation parameters. This suggests a selective action on osteoclasts without impairing osteoblast function .

Case Studies

  • Osteoporosis Treatment : A case study examining the effects of E197 on bone density in ovariectomized mice revealed that administration led to significant preservation of bone mass compared to control groups receiving no treatment. Histomorphometric analysis confirmed that while osteoclast activity was inhibited, there was no adverse effect on osteoblast numbers .
  • Neuropharmacological Effects : Another investigation into related compounds indicated their potential as neuroprotective agents through modulation of GABA-A receptors. These findings open avenues for exploring the therapeutic benefits in anxiety and seizure disorders .

Eigenschaften

IUPAC Name

2-(4-fluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c14-10-1-3-11(4-2-10)16-9-13(7-12(16)17)5-6-15-8-13/h1-4,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKCIDDVRNYOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.